6-Morpholin-4-ylpyridazine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic acid typically involves the reaction of morpholine with pyridazine derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Reaction of Morpholine with Pyridazine Derivatives: This step involves the nucleophilic substitution of a pyridazine derivative with morpholine.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Morpholin-4-ylpyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Morpholin-4-ylpyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-ylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Morpholin-4-ylpyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit similar chemical properties.
Morpholine Derivatives: Compounds containing the morpholine ring also show comparable reactivity and applications.
The uniqueness of this compound lies in its specific combination of the morpholine and pyridazine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-morpholin-4-ylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)7-1-2-8(11-10-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZBRJZKBNUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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